

Weak Acid Brilliant Blue RL technical data sheet

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Compound of Interest

Compound Name: Acid blue 260

Cat. No.: B1343615

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An In-depth Technical Guide to Weak Acid Brilliant Blue RL and its Applications in Research

Weak Acid Brilliant Blue RL, also known by its Colour Index name C.I. **Acid Blue 260**, is an acid dye belonging to the anthraquinone class. In the realm of life sciences, it is closely related to the well-known triarylmethane dye, Coomassie Brilliant Blue R, and shares applications in protein analysis. This guide provides a comprehensive overview of its technical specifications, experimental applications, and potential uses in drug development for researchers, scientists, and drug development professionals.

Physicochemical and Technical Data

The following tables summarize the key technical data for Weak Acid Brilliant Blue RL and the closely related and more extensively studied Coomassie Brilliant Blue R.

Table 1: Physicochemical Properties of Weak Acid Brilliant Blue RL (C.I. **Acid Blue 260**)

Property	Value	Reference
CAS Number	62168-86-9	[1]
Molecular Formula	C ₂₆ H ₂₃ ClN ₃ NaO ₆ S	[1]
Molecular Weight	563.99 g/mol	[1]
Appearance	Dark blue powder	[1]
Solubility	Soluble in water	[2]
Moisture	≤6%	[1]
Insolubility	≤0.8%	[1]

Table 2: Physicochemical Properties of Coomassie Brilliant Blue R (C.I. 42660 / Acid Blue 83)

Property	Value	Reference
CAS Number	6104-59-2	[3]
Molecular Formula	C ₄₅ H ₄₄ N ₃ NaO ₇ S ₂	[4]
Molecular Weight	825.97 g/mol	[4]
Appearance	Dark purplish-brown powder	[5]
Melting Point	174 - 180 °C	[6]
pH	6.2 (10 g/L in H ₂ O at 25 °C)	[6]
Solubility in Water	20 g/L	[7]
Absorption Maximum (λ _{max})	554 - 563 nm (in pH 7.0 buffer)	[7]
587 nm	[5]	

Applications in Protein Analysis

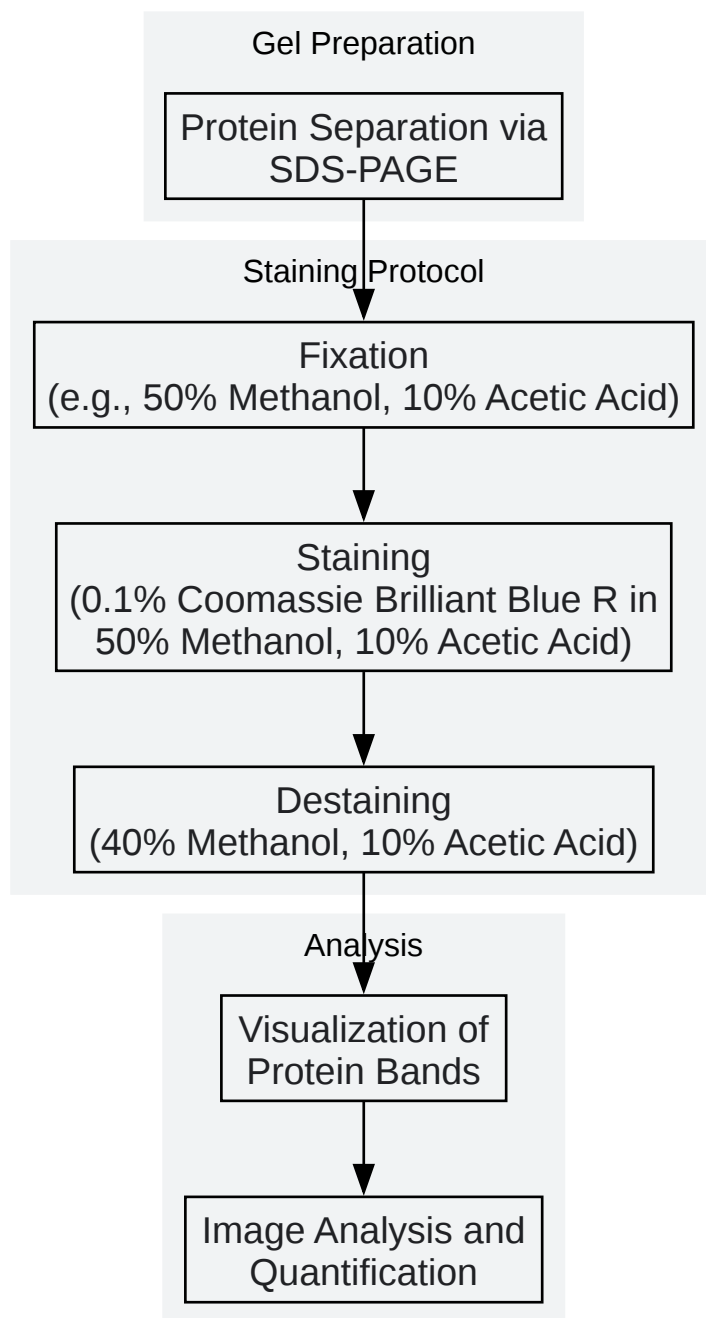
Weak Acid Brilliant Blue RL and its analogs are primarily used in the visualization and quantification of proteins.

Protein Staining in Gel Electrophoresis

Coomassie Brilliant Blue R is a widely used stain for detecting proteins in polyacrylamide and agarose gels. The staining process involves the non-covalent binding of the dye to proteins, primarily through electrostatic interactions with basic amino acid residues and van der Waals forces.

- **Fixation:** After electrophoresis, immerse the gel in a fixing solution (e.g., 50% methanol, 10% acetic acid in water) for at least one hour to precipitate the proteins within the gel matrix.
- **Staining:** Transfer the gel to the staining solution (e.g., 0.1% Coomassie Brilliant Blue R-250 in 50% methanol and 10% acetic acid) and incubate with gentle agitation for 2-4 hours.
- **Destaining:** Move the gel to a destaining solution (e.g., 40% methanol, 10% acetic acid in water) to remove the background stain, leaving the protein bands visible. Change the destaining solution several times until the background is clear.

Workflow for Coomassie Brilliant Blue Protein Staining

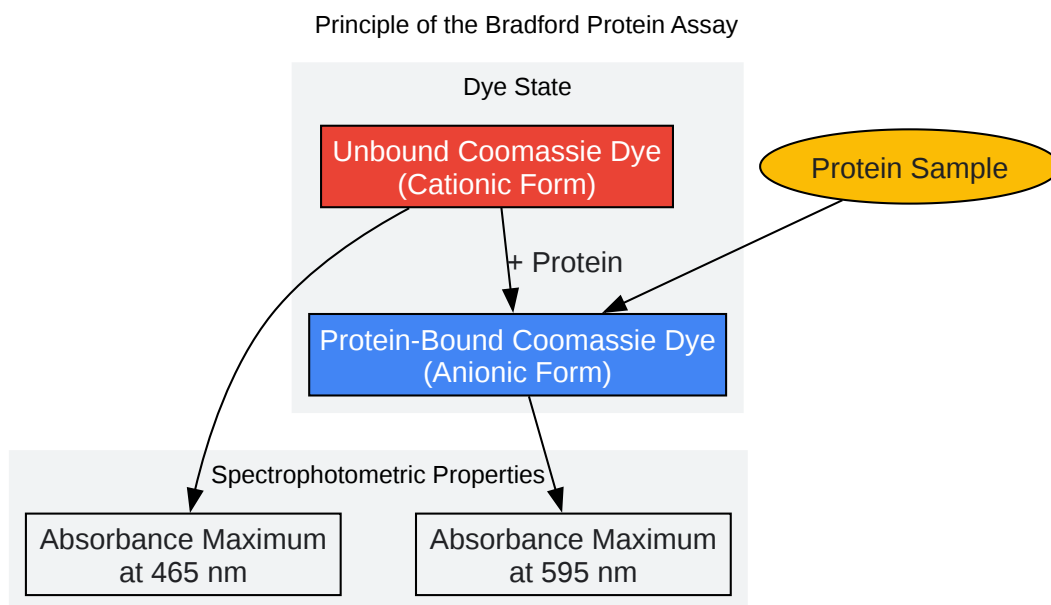
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Workflow for Coomassie Brilliant Blue Protein Staining

Bradford Protein Assay

The Bradford assay is a colorimetric method used to determine the concentration of protein in a solution. It relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorption maximum from 465 nm to 595 nm.

Under acidic conditions, the Coomassie dye is in a cationic, reddish-brown form ($\lambda_{\text{max}} = 465$ nm).[8] When the dye binds to proteins, it is stabilized in its anionic, blue form ($\lambda_{\text{max}} = 595$ nm).[8] The increase in absorbance at 595 nm is proportional to the amount of protein in the sample.

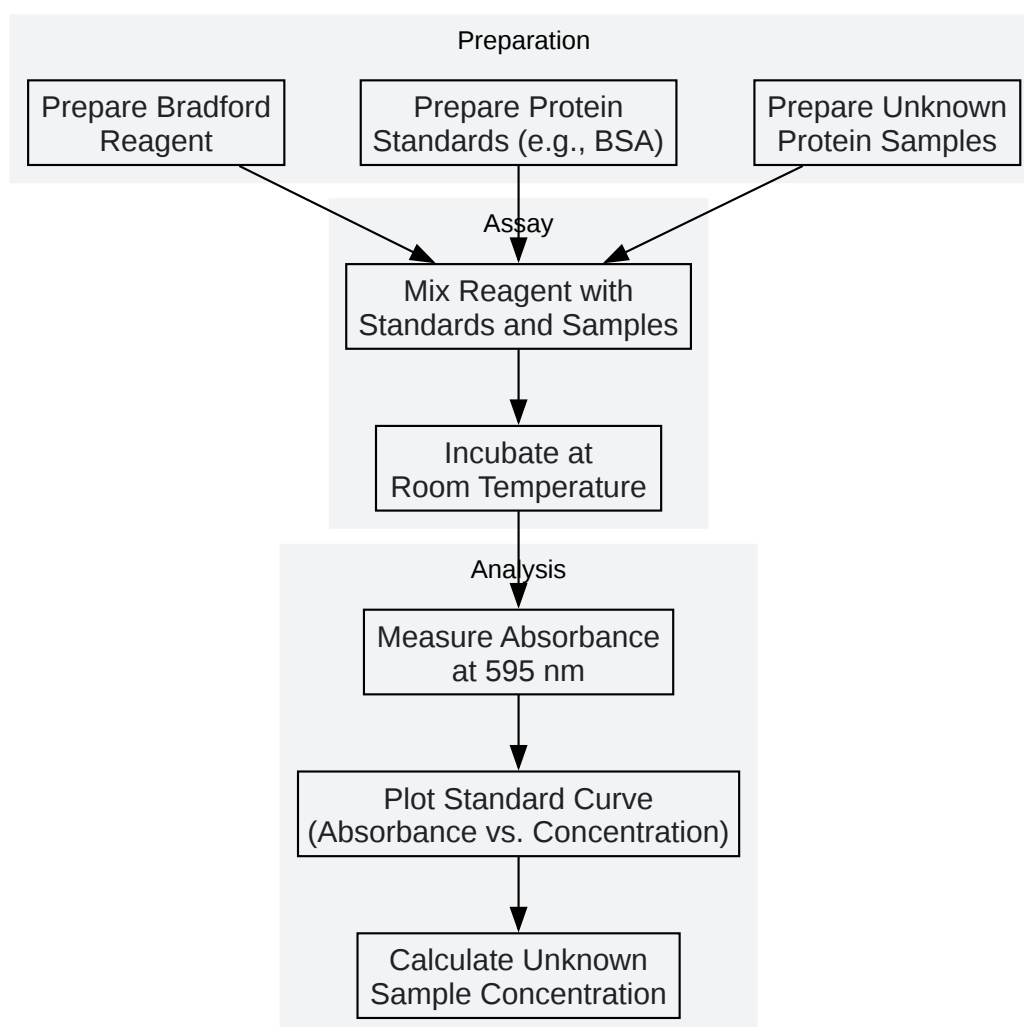


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Principle of the Bradford Protein Assay

- **Reagent Preparation:** Prepare or obtain a Bradford reagent containing Coomassie Brilliant Blue G-250 in an acidic solution.
- **Standard Curve:** Prepare a series of protein standards of known concentrations (e.g., using bovine serum albumin, BSA).
- **Sample Preparation:** Dilute the unknown protein samples to fall within the linear range of the assay.
- **Reaction:** Add the Bradford reagent to the standards and unknown samples.
- **Incubation:** Incubate at room temperature for a short period (e.g., 5 minutes).
- **Measurement:** Measure the absorbance of each sample at 595 nm using a spectrophotometer.
- **Quantification:** Plot the absorbance of the standards versus their concentration to create a standard curve. Use this curve to determine the concentration of the unknown samples.

Workflow for the Bradford Protein Assay

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Workflow for the Bradford Protein Assay

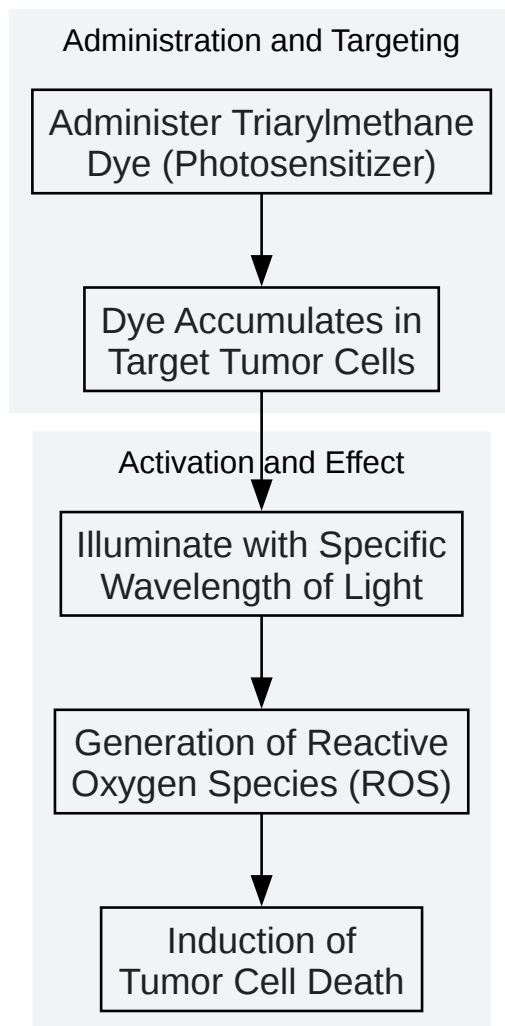
Potential Applications in Drug Development

While not directly used as a therapeutic agent, the broader class of triarylmethane dyes, to which Weak Acid Brilliant Blue RL belongs, has been investigated for potential applications in drug development, particularly in photodynamic therapy (PDT).

Triarylmethane Dyes in Photodynamic Therapy

Some triarylmethane dyes have been shown to act as photosensitizers.^[9] In PDT, a photosensitizer is administered and accumulates in target cells (e.g., cancer cells). When exposed to light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS) that induce cell death. Studies have shown that certain triarylmethane dyes can localize in the mitochondria of tumor cells and exhibit phototoxicity upon illumination.^{[9][10]} This suggests a potential avenue for the development of new anticancer therapies.

Potential Application of Triarylmethane Dyes in Photodynamic Therapy



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